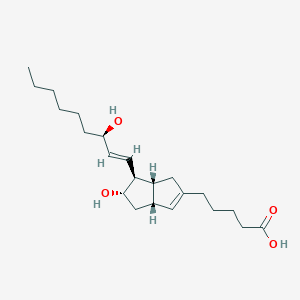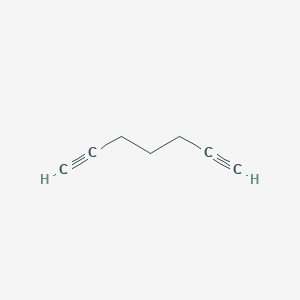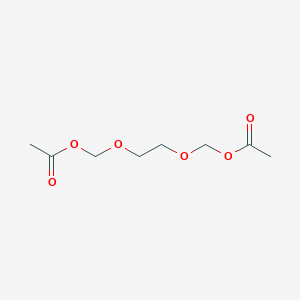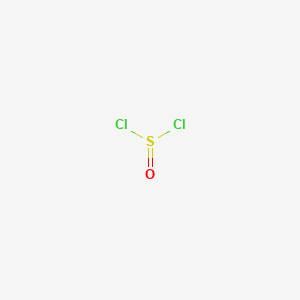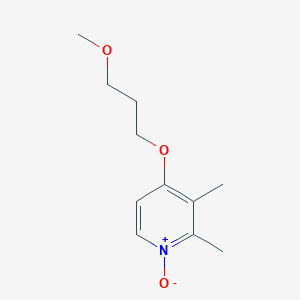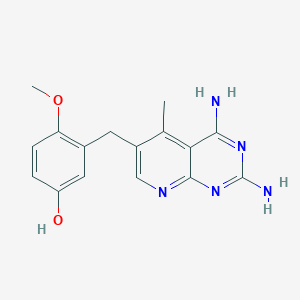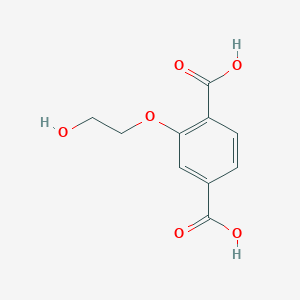![molecular formula C30H46N3+ B051849 N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline CAS No. 119738-64-6](/img/structure/B51849.png)
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline, commonly known as DCMU, is a photosynthetic inhibitor that is widely used in scientific research. This compound is a herbicide that targets the photosystem II complex of plants and algae, and it has been extensively studied for its effects on photosynthesis and plant growth.
作用机制
DCMU works by binding to the QB site of the D1 protein in the photosystem II complex. This prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which ultimately leads to the inhibition of photosynthesis.
生化和生理效应
DCMU has a number of biochemical and physiological effects on plants and algae. It has been shown to reduce the rate of photosynthesis, inhibit the growth of chloroplasts, and disrupt the synthesis of chlorophyll. Additionally, DCMU can induce oxidative stress and damage to plant cells, which can lead to cell death.
实验室实验的优点和局限性
One of the main advantages of using DCMU in lab experiments is its specificity for photosystem II. This allows researchers to selectively inhibit this complex and study its effects on photosynthesis and plant growth. However, DCMU can also have non-specific effects on other cellular processes, which can complicate data interpretation. Additionally, DCMU is toxic to humans and animals, which requires careful handling and disposal.
未来方向
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of interest is the development of new herbicides that target photosystem II. Additionally, researchers are investigating the use of DCMU as a tool for studying the effects of environmental stress on plant growth and development. Finally, there is interest in using DCMU as a potential therapeutic agent for the treatment of cancer, as it has been shown to have anti-tumor effects in certain cell lines.
合成方法
DCMU is synthesized through a multistep process that involves the reaction of aniline with butyl lithium, followed by the addition of a pyridine derivative and a conjugated diene. The resulting compound is then quaternized with diethyl sulfate to produce the final product.
科学研究应用
DCMU is commonly used in scientific research to study the photosynthetic process in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCMU can be used to investigate the mechanisms of photosynthesis and the effects of environmental stress on plant growth.
属性
CAS 编号 |
119738-64-6 |
|---|---|
产品名称 |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
分子式 |
C30H46N3+ |
分子量 |
448.7 g/mol |
IUPAC 名称 |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C30H46N3/c1-5-9-24-33(25-10-6-2)30-18-16-28(17-19-30)14-11-12-15-29-20-26-32(27-21-29)23-13-22-31(7-3)8-4/h11-12,14-21,26-27H,5-10,13,22-25H2,1-4H3/q+1 |
InChI 键 |
MHYAQDHPWDDJEZ-UHFFFAOYSA-N |
手性 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCN(CC)CC |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
其他 CAS 编号 |
119738-64-6 |
同义词 |
N-(3-(triethylammonium)propyl)-4-(4-(p-dibutylaminophenyl)butadienyl)pyridinium dibromide RH 292 RH-292 RH292 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



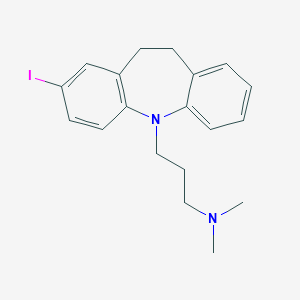
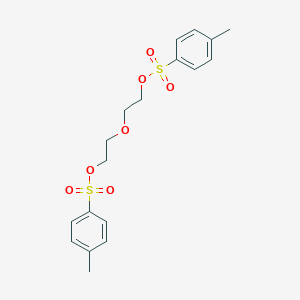
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
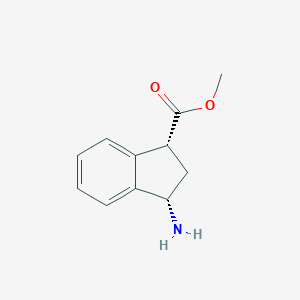
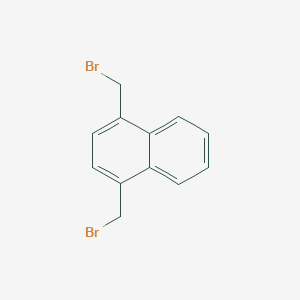
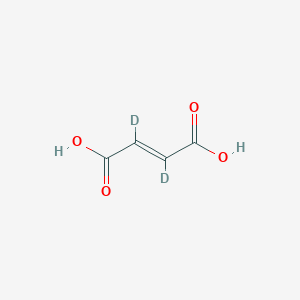
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
